Disodium cupric citrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

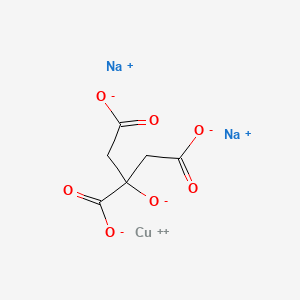

Disodium cupric citrate is a useful research compound. Its molecular formula is C6H4CuNa2O7 and its molecular weight is 297.62 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Stabilizing. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Formation

Disodium cupric citrate is formed by the complexation of copper ions with citric acid. This process enhances the bioavailability of copper, making it a preferred choice in various applications. The compound exhibits a high solubility in water, which is advantageous for its use in biological systems.

Nutritional Supplement

This compound is utilized as a dietary supplement in animal feed. Its organic form of copper enhances the growth performance of livestock, particularly pigs and poultry. Studies have shown that supplementation leads to improved weight gain and feed efficiency.

- Case Study : A study conducted on weaned pigs demonstrated that dietary cupric citrate supplementation resulted in a significant increase in average daily gain (ADG) and improved feed conversion ratios (FCR) compared to control groups .

Environmental Impact

The use of organic copper sources like this compound reduces environmental pollution associated with heavy metals. Organic forms are more readily absorbed by animals, leading to lower fecal copper levels and reduced soil contamination.

Urolithiasis Treatment

This compound has been explored for its potential in treating kidney stones. By alkalinizing urine, it helps dissolve uric acid and calcium oxalate stones, reducing pain and preventing recurrence.

- Case Study : Clinical trials have indicated that patients receiving this compound experienced fewer episodes of kidney stone formation, attributed to its ability to maintain a higher urinary pH .

Antimicrobial Properties

Research has shown that this compound possesses antimicrobial properties, making it beneficial in wound healing applications. Its efficacy against various pathogens supports its use in topical formulations.

- Case Study : In vitro studies demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus, suggesting its potential as an antimicrobial agent in wound care products .

Biomaterials Development

The compound's biocompatibility has led to its exploration in the development of biomaterials for tissue engineering. This compound can be incorporated into polymer matrices to enhance mechanical properties and promote cell adhesion.

- Case Study : Research on citrate-based biomaterials indicated that incorporating this compound improved the mechanical strength and degradation rates of scaffolds used for soft tissue regeneration .

Odor Neutralization

Recent studies have investigated the use of this compound in formulations designed to eliminate odors. Its ability to neutralize odors makes it suitable for applications in household products and industrial settings.

Propiedades

Número CAS |

65330-59-8 |

|---|---|

Fórmula molecular |

C6H4CuNa2O7 |

Peso molecular |

297.62 g/mol |

Nombre IUPAC |

copper;disodium;2-oxidopropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H7O7.Cu.2Na/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q-1;+2;2*+1/p-3 |

Clave InChI |

UYPXEWCCJKVKPX-UHFFFAOYSA-K |

SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])[O-].[Na+].[Na+].[Cu+2] |

SMILES canónico |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])[O-].[Na+].[Na+].[Cu+2] |

Key on ui other cas no. |

65330-59-8 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.